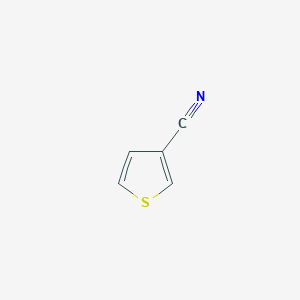

3-Thiophenecarbonitrile

Description

The exact mass of the compound Thiophene-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXCEVHRIVLFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167707 | |

| Record name | Thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-09-4 | |

| Record name | 3-Thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Thiophenecarbonitrile (CAS No: 1641-09-4), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, analytical characterization, and safety information. Additionally, it explores the known biological activities of related thiophene derivatives, offering insights into potential applications for drug discovery and development.

Core Properties of this compound

This compound, also known as 3-cyanothiophene, is a sulfur-containing heterocyclic compound with the chemical formula C₅H₃NS.[1] Its thiophene core and nitrile functional group make it a versatile intermediate for the synthesis of a wide range of more complex molecules.[2]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1641-09-4 | [1] |

| Molecular Formula | C₅H₃NS | [1][3] |

| Molecular Weight | 109.15 g/mol | [1][4] |

| Boiling Point | 82 °C @ 10 mmHg | |

| Density | 1.2 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5630 | |

| Flash Point | 85.56 °C (closed cup) |

| Spectroscopic Data | Description | Reference(s) |

| Mass Spectrum (EI) | Major peaks (m/z): 109 (M+), 45 | [3][4] |

| Infrared Spectrum | Key absorptions characteristic of C-H, C=C (aromatic), and C≡N stretching. | [5] |

| ¹H-NMR Spectrum | Spectral data is available for related compounds, providing a basis for characterization. | [6] |

| ¹³C-NMR Spectrum | Spectral data for related compounds can be used for structural elucidation. | [7] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyanation of a 3-halothiophene, such as 3-bromothiophene. The purification of the final product is typically carried out using distillation or chromatography.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene

This protocol is a generalized procedure based on established chemical principles for the cyanation of aryl halides.

Materials:

-

3-Bromothiophene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

Quenching solution (e.g., aqueous ferric chloride and hydrochloric acid)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Dropping funnel

-

Inert gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

To the three-necked flask, add copper(I) cyanide and the anhydrous solvent.

-

Heat the mixture to reflux with vigorous stirring.

-

Add 3-bromothiophene dropwise to the refluxing mixture.

-

Continue to heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding the quenching solution to decompose the excess cyanide.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying this compound.[8][9]

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and begin heating.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum.

Column Chromatography: For smaller scale purification or to remove impurities with similar boiling points, column chromatography can be employed.[10]

-

Select a suitable stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Pack the chromatography column with the stationary phase.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent to obtain purified this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.[4][11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the thiophene ring and the nitrile group (C≡N stretch typically around 2220-2260 cm⁻¹).[5][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms in the thiophene ring.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of this compound are not extensively reported in the reviewed literature, the thiophene scaffold is a well-established pharmacophore present in numerous bioactive compounds and approved drugs.[2][7][14] Derivatives of this compound, particularly 2-aminothiophenes, have been investigated for a range of therapeutic applications.

-

Antimicrobial Activity: Various thiophene derivatives have demonstrated significant antibacterial and antifungal properties.[15][16][17] These compounds can exhibit activity against drug-resistant bacterial strains.[15]

-

Anticancer Activity: Thiophene-containing molecules have been shown to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis.[14]

-

Central Nervous System (CNS) Applications: The thiophene ring is a key component of several CNS-active drugs, including the antipsychotic olanzapine, for which a derivative of this compound is a known intermediate.[18][19]

The presence of the nitrile group in this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

-

Acute Toxicity, Oral (Harmful if swallowed)[4]

-

Acute Toxicity, Dermal (Harmful in contact with skin)[4]

-

Acute Toxicity, Inhalation (Harmful if inhaled)[4]

-

Skin Irritation[4]

-

Serious Eye Irritation[4]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemically resistant gloves

-

Protective clothing

-

Respiratory protection if working outside of a fume hood

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Generalized mechanism of the Gewald reaction for aminothiophene synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. Thiophene-3-carbonitrile | C5H3NS | CID 74231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]

- 7. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]

- 8. How To [chem.rochester.edu]

- 9. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. openaccesspub.org [openaccesspub.org]

- 11. mdpi.com [mdpi.com]

- 12. scirp.org [scirp.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]

- 19. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Data of 3-Thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Thiophenecarbonitrile (also known as 3-Cyanothiophene). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectra of this compound.

Table 1: 1H NMR Spectral Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2 | 8.18 | dd | 1.4 |

| H5 | 7.58 | dd | 5.0 |

| H4 | 7.42 | dd | 5.0, 1.4 |

Note: Data is predicted and should be confirmed with experimental results.

Table 2: 13C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| C5 | 134.1 |

| C2 | 131.2 |

| C4 | 127.5 |

| C≡N | 114.9 |

| C3 | 109.4 |

Note: Data is predicted and should be confirmed with experimental results.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm-1) | Assignment |

| 2220 | C≡N stretch |

| 3100 | Aromatic C-H stretch |

| 1500-1400 | Aromatic C=C stretch |

| ~800-600 | C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]+ |

| 82 | ~20 | [M - HCN]+ |

| 64 | ~15 | [C2H2S]+ |

| 58 | ~10 | [C3H2]+ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) and transferring it to an NMR tube. 1H and 13C NMR spectra are then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using electron ionization (EI) mass spectrometry. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.[1]

Visualizations

The following diagrams illustrate the relationships between the spectral data and the molecular structure, as well as a general workflow for spectral analysis.

References

3-Thiophenecarbonitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Thiophenecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative information and a comprehensive experimental protocol for researchers to determine precise quantitative solubility. This approach is designed to empower scientists and drug development professionals to generate the specific data required for their research and development needs.

Introduction to this compound

This compound, also known as 3-cyanothiophene, is a heterocyclic organic compound with the chemical formula C₅H₃NS. It serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound exhibits solubility in a range of common organic solvents. It is reported to be insoluble in water. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Water | Insoluble |

This table represents a summary of generally reported solubility characteristics. For specific applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a gravimetric approach, which is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Drying oven

-

Glassware (beakers, volumetric flasks)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed beaker.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the beaker with the filtered solution.

-

Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven can be used for more sensitive solvents or to expedite drying.

-

Once the solvent has completely evaporated, allow the beaker to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the beaker containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the beaker with the dried solute and the initial weight of the empty beaker.

-

The mass of the solvent is the difference between the weight of the beaker with the solution and the weight of the beaker with the dried solute.

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formulas:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100

Solubility (mol/L) = (Mass of solute / Molar mass of solute) / Volume of solvent (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide to the Molecular Structure and Electronics of 3-Thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiophenecarbonitrile, a heterocyclic aromatic compound, serves as a pivotal building block in the synthesis of a wide array of functional materials and pharmaceutical agents. Its unique electronic properties, stemming from the electron-withdrawing nitrile group appended to the electron-rich thiophene ring, make it a subject of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, electronic characteristics, and spectroscopic signature of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its key applications, to support ongoing research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-cyanothiophene, is a five-membered aromatic ring containing a sulfur atom, with a nitrile group substituted at the 3-position.[1][2] The presence of the sulfur heteroatom and the cyano group imparts a unique combination of electronic and steric properties to the molecule.

Structural Formula

The structural formula of this compound is presented below:

Caption: Molecular Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₃NS | [1][2] |

| Molecular Weight | 109.15 g/mol | [1][2] |

| CAS Number | 1641-09-4 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 82 °C at 10 mmHg | [2] |

| Density | 1.2 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5630 | [2] |

| Flash Point | 85.56 °C (closed cup) | [2] |

Electronic Properties and Reactivity

The electronic nature of this compound is characterized by the interplay between the electron-donating thiophene ring and the electron-withdrawing nitrile group. This electronic push-pull system influences its reactivity and makes it a versatile intermediate in organic synthesis.

Electronic Structure

Computational studies on cyano-substituted thiophenes have provided insights into their electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. A theoretical study of cyano-substituted thiophenes and terthiophenes using density functional theory (DFT) has shown that the position of the cyano group significantly affects the electronic properties.[3] While a cyano group at the alpha position (2- or 5-position) causes a significant bathochromic shift (red shift) in the absorption spectrum, a cyano group at the beta position (3- or 4-position) has a less pronounced effect on the first absorption maximum.[3]

Caption: Logical relationship of electronic properties.

Reactivity

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the nitrile group deactivates the ring compared to unsubstituted thiophene. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization.[4]

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[5]

Table of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2230 | C≡N stretch (Nitrile) | Strong |

| ~3100 | C-H stretch (Aromatic) | Medium |

| ~1500-1400 | C=C stretch (Aromatic ring) | Medium |

| ~800-600 | C-H out-of-plane bend (Aromatic) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. A comparative guide on the NMR analysis of 3-substituted thiophenes provides expected chemical shift regions.[6]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

H2: ~7.5 - 7.8 ppm (doublet of doublets)

-

H4: ~7.2 - 7.5 ppm (doublet of doublets)

-

H5: ~7.3 - 7.6 ppm (doublet of doublets)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

C2: ~125 - 130 ppm

-

C3: ~110 - 115 ppm

-

C4: ~130 - 135 ppm

-

C5: ~125 - 130 ppm

-

CN: ~115 - 120 ppm

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 109, corresponding to its molecular weight.[7] The fragmentation pattern can provide further structural information.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of this compound.

Synthesis of this compound

While various methods exist for the synthesis of substituted thiophenes, a common route to 3-cyanothiophenes can be adapted from established protocols. One general approach involves the reaction of a suitable precursor with a source of the nitrile group.

Hypothetical Synthetic Protocol (based on general methods):

Caption: Hypothetical synthesis workflow.

Spectroscopic Analysis Protocol

The following outlines a general procedure for acquiring spectroscopic data for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-160 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in the synthesis of various compounds with biological activity and interesting material properties.

-

Pharmaceutical Intermediates: The thiophene core is a common scaffold in many pharmaceutical drugs. The nitrile group of this compound can be readily converted into other functional groups, making it a versatile starting material for the synthesis of complex drug candidates.[4] For instance, its derivatives have been explored for applications in oncology and infectious diseases.[4] A notable example, although a derivative, is 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY), which is a key intermediate in the synthesis of the antipsychotic drug Olanzapine.[8]

-

Organic Electronics: Thiophene-based molecules are widely used in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The introduction of a cyano group can modulate the electronic properties of these materials, making this compound a useful building block in this field.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and a broad range of applications. Its molecular structure, characterized by the fusion of an aromatic thiophene ring and an electron-withdrawing nitrile group, gives rise to a unique set of electronic and reactive properties. A thorough understanding of its spectroscopic signature and synthetic accessibility is crucial for its effective utilization in the design and development of novel pharmaceuticals and advanced materials. This guide has provided a consolidated resource of its key characteristics and experimental methodologies to aid researchers in their scientific pursuits.

References

- 1. Thiophene-3-carbonitrile | C5H3NS | CID 74231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-噻吩甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound [webbook.nist.gov]

- 8. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Thiophenecarbonitrile, a key intermediate in various synthetic applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₅H₃NS | [1] |

| Molecular Weight | 109.15 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |

| Boiling Point | 82 °C at 10 mmHg | |

| Density | 1.2 g/mL at 25 °C | |

| Flash Point | 85.56 °C (closed cup) | |

| Refractive Index | n20/D 1.5630 |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation.[1] |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Studies on related thiophene derivatives suggest a low acute oral toxic potential in rats. However, the metabolism of thiophenes is a key factor in their potential toxicity.[3][4]

Potential Mechanism of Toxicity: Metabolic Activation

The toxicity of many thiophene-containing compounds is attributed to their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive metabolites, such as S-oxides and epoxides, which can bind to cellular macromolecules, leading to cytotoxicity, hepatotoxicity, and nephrotoxicity.[5]

Caption: Metabolic activation of thiophene derivatives.

Safety and Handling Precautions

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles and/or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator. |

Engineering Controls

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A logical workflow should be followed in the event of a spill.

Caption: Logical workflow for responding to a chemical spill.

Experimental Protocols

Due to the lack of specific, published experimental protocols for this compound in the reviewed literature, a general protocol for handling hazardous chemical compounds of this nature is provided.

Objective: To safely handle and use this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Chemical fume hood

-

Personal Protective Equipment (as specified in section 4.1)

-

Inert absorbent material for spills

-

Properly labeled waste containers

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE before entering the designated work area.

-

Have all necessary equipment and reagents ready to minimize handling time.

-

-

Handling:

-

Conduct all transfers and manipulations of this compound within the chemical fume hood.

-

Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

-

Keep containers tightly closed when not in use.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Properly label and store any resulting products or mixtures.

-

Collect all contaminated waste (e.g., gloves, pipette tips, absorbent paper) in a designated hazardous waste container.

-

-

Waste Disposal:

-

Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

-

Disposal Considerations

Waste from residues and unused products should be treated as hazardous waste. Dispose of the material and its container at a licensed hazardous-waste disposal plant.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific laboratory conditions. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to 3-Cyanothiophene: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanothiophene, also known as thiophene-3-carbonitrile, is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for the development of a wide range of functional materials and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-cyanothiophene, along with a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

3-Cyanothiophene is a colorless to light yellow liquid under standard conditions. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water[1]. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 3-Cyanothiophene

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃NS | [1] |

| Molecular Weight | 109.15 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 82 °C at 10 mmHg | [1] |

| 205 °C | [2][3] | |

| Melting Point | Approximately 80-84 °C (Note: This appears to be an outlier, as most sources describe it as a liquid at room temperature) | [1] |

| Density | 1.2 g/mL at 25 °C | [1] |

| 1.19 g/cm³ at 20 °C | [2] | |

| Refractive Index (n20/D) | 1.5630 | [1] |

| 1.5615 | [3] | |

| Flash Point | 86 °C (186 °F) - closed cup | [3] |

| 72 °C | [2] | |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, dichloromethane; insoluble in water. | [1] |

Chemical Reactivity and Applications

The reactivity of the thiophene ring is influenced by the electron-withdrawing nature of the nitrile group at the 3-position. Thiophene itself is considered an aromatic compound, though its aromaticity is less than that of benzene[4]. The sulfur atom's lone pairs are delocalized within the π-electron system, and as a result, it does not exhibit typical sulfide reactivity, such as easy alkylation or oxidation[4].

3-Cyanothiophene is a key intermediate in the synthesis of more complex molecules. It can be used to synthesize various substituted thiophenes. For instance, it is a precursor for 2,4-dinaphthyl-3-cyanothiophene and 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, the latter being a building block for alternating (3-alkyl/3-cyano)thiophene copolymers[5]. The metabolism of substituted thiophenes often involves oxidation reactions, including S-oxidation or ring epoxidation/hydroxylation, followed by conjugation with glutathione for excretion[1].

Experimental Protocols

Synthesis of 3-Cyanothiophene from 3-Thiophenecarboxaldehyde

A common laboratory-scale synthesis of 3-cyanothiophene involves the conversion of 3-thiophenecarboxaldehyde. The following protocol is adapted from a literature procedure[5].

Materials:

-

3-Thiophenecarboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Graphitic carbon nitride (g-C₃N₄) catalyst

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A mixture of 3-thiophenecarboxaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and g-C₃N₄ (20 mg) in a 1:1 solution of H₂O/MeOH (5 mL) is added to a round-bottomed flask.

-

The reaction mixture is stirred for 14-20 hours at room temperature under visible-light irradiation.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is extracted with ethyl acetate (10 mL).

-

The organic layer is separated and washed sequentially with brine (2 x 5 mL) and distilled water (1 x 10 mL).

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography using a 10:90 mixture of ethyl acetate/hexane as the eluent to obtain analytically pure 3-cyanothiophene[5].

Spectroscopic Data

The structural elucidation of 3-cyanothiophene and its derivatives relies heavily on various spectroscopic techniques. The expected spectral characteristics are summarized below.

Table 2: Spectroscopic Data for 3-Cyanothiophene

| Technique | Characteristic Features |

| ¹H NMR | The ¹H NMR spectrum of 3-cyanothiophene is expected to show three signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted thiophene. |

| ¹³C NMR | The ¹³C NMR spectrum will display five signals, one for each of the five carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 110-125 ppm). The other four signals will correspond to the carbons of the thiophene ring.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum of 3-cyanothiophene will exhibit a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and C=C stretching within the ring (around 1400-1600 cm⁻¹). The gas-phase IR spectrum is available in the NIST WebBook.[7][8] |

| Mass Spectrometry (MS) | In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 3-cyanothiophene (109.15). Fragmentation patterns would likely involve the loss of HCN or other small neutral fragments from the molecular ion.[3][9] |

Safety and Handling

3-Cyanothiophene is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Cyanothiophene is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its structure can be readily confirmed using standard spectroscopic techniques. This guide provides a solid foundation for researchers and professionals working with this important building block in the fields of medicinal chemistry and materials science.

References

- 1. femaflavor.org [femaflavor.org]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. 3-Thiophenecarbonitrile | 1641-09-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Theoretical Studies on the Reactivity of 3-Thiophenecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 3-Thiophenecarbonitrile's reactivity. While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, this document synthesizes existing theoretical data on related cyanothiophenes and general principles of thiophene chemistry to predict its behavior in key organic reactions. This guide also presents detailed, albeit representative, experimental protocols for common transformations, providing a valuable resource for researchers utilizing this versatile building block in medicinal chemistry and materials science.

Theoretical Framework of this compound Reactivity

The reactivity of this compound is governed by the electronic interplay between the electron-rich thiophene ring and the electron-withdrawing nitrile group. This section delves into the theoretical underpinnings of its reactivity, drawing upon computational studies of cyanothiophenes and fundamental principles of organic chemistry.

Electronic Properties and Reactivity Indices

Density Functional Theory (DFT) calculations on related molecules, such as 2- and 3-cyanothiophene, provide insights into the electronic landscape of this compound. Key parameters like proton affinity, thermodynamic properties, and reactivity indices help in predicting its chemical behavior.

A study on protonated 2- and 3-cyanothiophene revealed valuable thermodynamic data, which can be used to infer the relative stability of intermediates in acid-catalyzed reactions. Furthermore, methodologies for calculating reactivity descriptors such as the global electrophilicity index (ω) for dicyanothiophenes can be applied to this compound to quantify its electrophilic character.

Table 1: Calculated Thermodynamic Properties of Protonated Cyanothiophenes

| Parameter | 2-Cyanothiophene | 3-Cyanothiophene |

|---|---|---|

| Proton Affinity (PA) | Data not available | Data not available |

| ΔrH (kcal/mol) | Data not available | Data not available |

| ΔrS (cal/mol·K) | Data not available | Data not available |

| ΔrG (kcal/mol) | Data not available | Data not available |

Note: Specific quantitative data for this compound from dedicated theoretical studies on its reactivity in common organic reactions is limited. The table framework is provided for future data population.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to act as a nucleophile and electrophile, respectively.

For this compound, the electron-withdrawing nitrile group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The distribution of these orbitals will determine the preferred sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would likely show a region of negative potential (red) around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially on the carbon atom of the nitrile group, suggesting sites susceptible to nucleophilic attack.

Reactivity in Key Organic Transformations

This section explores the expected reactivity of this compound in several important classes of organic reactions, providing a theoretical basis for its synthetic utility.

Electrophilic Aromatic Substitution

The thiophene ring is generally susceptible to electrophilic aromatic substitution. The directing effect of the 3-cyano group, being an electron-withdrawing group, is crucial in determining the regioselectivity of these reactions. It is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position.

Nucleophilic Aromatic Substitution

While less common for thiophenes, nucleophilic aromatic substitution (SNAAr) can occur on halo-substituted 3-thiophenecarbonitriles, particularly when the halogen is at a position activated by the electron-withdrawing nitrile group. For instance, a halogen at the C2 or C4 position would be susceptible to displacement by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are excellent substrates for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions provide powerful methods for the formation of C-C bonds and the synthesis of complex aromatic systems. The reactivity of the C-X bond is dependent on the nature of the halogen (I > Br > Cl).

Cycloaddition Reactions

The C4=C5 double bond of the thiophene ring in this compound can potentially act as a dienophile in Diels-Alder reactions, although the aromaticity of the thiophene ring generally makes it a reluctant participant. The electron-withdrawing nitrile group may enhance its dienophilic character. Additionally, the nitrile group itself can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings.

Experimental Protocols

The following protocols are representative procedures for key transformations of this compound and its derivatives. Note: These are general guidelines and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of a Bromo-3-thiophenecarbonitrile Derivative

Objective: To synthesize an aryl-substituted this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Bromo-3-thiophenecarbonitrile derivative (e.g., 2-bromo-3-thiophenecarbonitrile) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask, add the bromo-3-thiophenecarbonitrile, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.

-

Add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction flask via syringe, followed by the catalyst solution.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling of an Iodo-3-thiophenecarbonitrile Derivative

Objective: To synthesize an alkynyl-substituted this compound.

Materials:

-

Iodo-3-thiophenecarbonitrile derivative (e.g., 2-iodo-3-thiophenecarbonitrile) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask, add the iodo-3-thiophenecarbonitrile, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous toluene and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with toluene.

-

Wash the filtrate with saturated aqueous ammonium chloride and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution of a Chloro-3-thiophenecarbonitrile Derivative

Objective: To displace a chlorine atom on the thiophene ring with an amine.

Materials:

-

Chloro-3-thiophenecarbonitrile derivative (e.g., 2-chloro-3-thiophenecarbonitrile) (1.0 equiv)

-

Amine (e.g., piperidine) (2.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine the chloro-3-thiophenecarbonitrile, amine, and potassium carbonate in DMF.

-

Heat the mixture in an oil bath at 100-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Conclusion

This compound is a versatile heterocyclic building block with a rich and tunable reactivity profile. While specific theoretical studies on its reaction dynamics are still emerging, a solid understanding of its electronic properties and the general principles of thiophene chemistry allows for predictable and rational synthetic design. The provided theoretical framework and experimental protocols serve as a valuable starting point for researchers looking to exploit the synthetic potential of this important molecule in the development of novel pharmaceuticals and functional materials. Further computational and experimental investigations are encouraged to build a more comprehensive quantitative understanding of its reactivity.

An In-depth Technical Guide to the Electrochemical Properties of 3-Thiophenecarbonitrile

Abstract: This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 3-Thiophenecarbonitrile. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document leverages data from structurally related thiophene derivatives and aromatic nitriles to provide a foundational understanding for researchers, scientists, and drug development professionals. The guide outlines expected redox behavior, detailed experimental protocols for analysis, and visual representations of electrochemical workflows and reaction pathways.

Introduction

This compound is a heterocyclic organic compound incorporating both a thiophene ring and a nitrile functional group. These structural motifs are present in numerous electroactive materials and pharmaceutical compounds. The thiophene moiety is known for its electron-rich nature and its ability to undergo electropolymerization, while the nitrile group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the aromatic ring.[1] Understanding the electrochemical behavior of this compound is therefore crucial for its potential applications in materials science, organic electronics, and as an intermediate in pharmaceutical synthesis.

This guide synthesizes information from analogous compounds to predict the electrochemical characteristics of this compound, offering a starting point for experimental design and interpretation.

Predicted Electrochemical Properties

The electrochemical behavior of this compound is expected to be characterized by the oxidation of the thiophene ring and the reduction of the nitrile group. The presence of the electron-withdrawing nitrile group is anticipated to make the oxidation of the thiophene ring more difficult (occur at a higher potential) compared to unsubstituted thiophene. Conversely, the reduction of the nitrile group may be influenced by the electronic nature of the thiophene ring.

Data from Analogous Compounds

To estimate the redox potentials of this compound, data from related thiophene and aromatic nitrile compounds have been compiled. It is important to note that these values are illustrative and actual experimental values for this compound may vary.

| Compound | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Solvent/Electrolyte | Reference Electrode |

| Thiophene | ~1.6 - 1.8 | Not typically observed | Acetonitrile / LiClO4 | Ag/AgCl |

| 3-Methylthiophene | ~1.4 | Not typically observed | Acetonitrile / LiClO4 | Pt, GC, Au |

| 2,2':5',2"-Terthiophene | ~1.12 | Not typically observed | CH3CN | Not specified |

| Benzonitrile | Not readily oxidized | ~ -2.5 | Acetonitrile / TBAPF6 | Ag/AgCl |

| Dicyanobenzene | Not readily oxidized | ~ -1.6 to -2.0 | Acetonitrile / TBAPF6 | Not specified |

Data is compiled from various sources and should be considered indicative.

Experimental Protocols

The following section details a representative experimental protocol for characterizing the electrochemical properties of this compound using cyclic voltammetry (CV), a fundamental and widely used electrochemical technique.[2]

Materials and Instrumentation

-

Working Electrode: Glassy carbon electrode (GCE)

-

Counter Electrode: Platinum wire

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. For accurate and reproducible measurements, referencing against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) couple is recommended.

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN).

-

Analyte Concentration: 1-5 mM this compound.

-

Instrumentation: A potentiostat capable of performing cyclic voltammetry.

Procedure

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and then acetone to ensure a clean, reproducible surface. Dry the electrode thoroughly.

-

Cell Assembly: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.

-

Solution Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte in anhydrous acetonitrile. Then, prepare the analyte solution by dissolving the appropriate amount of this compound in the electrolyte solution.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements, particularly in the reductive scan. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Perform a background scan of the electrolyte solution to identify any potential impurities.

-

Introduce the analyte solution into the cell.

-

Scan the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +2.0 V) to observe oxidation, and then reverse the scan to a negative vertex potential (e.g., -2.5 V) to observe reduction, finally returning to the initial potential.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical analysis of this compound using cyclic voltammetry.

Caption: Workflow for Cyclic Voltammetry Analysis.

Generalized Redox Pathway

The following diagram illustrates a generalized redox pathway for a substituted thiophene compound at an electrode surface. For this compound, the initial oxidation would occur on the thiophene ring.

Caption: Generalized Oxidation Pathway for a Thiophene Derivative.

Conclusion

References

Analysis of 3-Thiophenecarbonitrile Crystal Structure: A Technical Overview

Attention Researchers, Scientists, and Drug Development Professionals: This document addresses the current state of knowledge regarding the crystal structure of 3-Thiophenecarbonitrile. Following a comprehensive review of crystallographic databases and the scientific literature, a critical finding must be highlighted:

As of the date of this publication, a solved and publicly available crystal structure for unsubstituted this compound has not been reported.

While extensive research has been conducted on derivatives of thiophenecarbonitrile, particularly in the context of pharmaceuticals, the foundational crystal structure of the parent molecule, this compound, remains undetermined or at least not publicly accessible.

Distinction from Studied Derivatives

It is crucial to distinguish this compound from its well-known and structurally characterized derivatives. A significant body of research exists for compounds such as 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile , famously known as "ROY" for its red, orange, and yellow polymorphs. This particular molecule has been a subject of intense study due to its remarkable polymorphism, which is of great interest in drug development and materials science. However, the crystallographic data for ROY and other substituted thiophenecarbonitriles are not representative of the unsubstituted parent molecule.

Implications for a Detailed Structural Analysis

The absence of a solved crystal structure for this compound imposes the following limitations on the creation of a detailed technical guide as per the initial request:

-

Quantitative Data: Without a Crystallographic Information File (CIF), it is impossible to provide tables of quantitative data, which would typically include:

-

Unit cell parameters (a, b, c, α, β, γ)

-

Space group

-

Crystal system

-

Key bond lengths and angles

-

Torsion angles

-

Atomic coordinates

-

-

Experimental Protocols: A detailed methodology for the specific crystal structure determination of this compound cannot be cited or described. Such a protocol would normally encompass:

-

Crystal growth conditions (solvent, temperature, method)

-

X-ray diffraction data collection parameters (instrument, temperature, radiation source)

-

Structure solution and refinement methods

-

Logical Workflow for Future Analysis

Should a crystal structure of this compound become available, the logical workflow for its analysis and the generation of a comprehensive technical guide would be as follows. This workflow is presented as a conceptual model.

Caption: Conceptual workflow for future this compound crystal structure analysis.

Conclusion

Methodological & Application

Synthesis of Novel Heterocycles from 3-Thiophenecarbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocycles starting from the versatile building block, 3-thiophenecarbonitrile. The synthesized compounds, including thieno[2,3-b]pyridines, pyrazoles, pyrimidines, and thiazoles, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols provided are based on established literature and offer a starting point for further research and optimization.

Introduction

This compound is a readily available and highly reactive starting material for the construction of a wide array of heterocyclic systems. The presence of the nitrile group and the thiophene ring allows for a variety of chemical transformations, including cyclization and multicomponent reactions. The resulting heterocyclic scaffolds are often associated with a broad spectrum of pharmacological properties, making them attractive targets for drug discovery programs. This document outlines synthetic routes to several classes of these heterocycles and provides insights into their biological mechanisms of action, particularly in the context of cancer therapy.

I. Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have demonstrated potent biological activities, including anticancer properties. A common strategy for their synthesis involves the Gewald reaction to first form a 2-aminothiophene-3-carbonitrile intermediate, which is then cyclized to the thieno[2,3-b]pyridine core.

Experimental Protocol: Synthesis of 2-Amino-4-substituted-thiophene-3-carbonitriles (Gewald Reaction)

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carbonitriles, key intermediates for thieno[2,3-b]pyridines.

Materials:

-

A ketone or aldehyde

-

Malononitrile

-

Elemental sulfur

-

Ethanol

-

Triethylamine or Diethylamine

Procedure:

-

In a round-bottom flask, dissolve the ketone/aldehyde (1 eq.) and malononitrile (1 eq.) in ethanol.

-

Add elemental sulfur (1.1 eq.) to the mixture.

-

To this suspension, add a catalytic amount of triethylamine or diethylamine dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Experimental Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile Derivatives

This protocol outlines the cyclization of S-alkylated pyridine-2(1H)-thiones to form the thieno[2,3-b]pyridine scaffold.

Materials:

-

Appropriate 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione

-

α-haloketone (e.g., chloroacetone)

-

Ethanol

-

Sodium ethoxide

Procedure:

-

To a solution of 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione (1 eq.) in ethanol, add the α-haloketone (1.1 eq.).

-

Reflux the mixture for 2-3 hours to obtain the S-alkylated derivative.

-

After cooling, add a solution of sodium ethoxide in ethanol.

-

The reaction mixture is then stirred at room temperature or gently heated to effect cyclization into the thieno[2,3-b]pyridine derivative.

-

The product precipitates from the solution and is collected by filtration, washed with ethanol, and dried.

| Product | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Butan-2-one, Malononitrile, Sulfur | ~75% | 138-140 | General Gewald Protocol |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Corresponding pyridine-2-thione and 2-bromo-1-(5-bromobenzofuran-2-yl)ethan-1-one | 90% | 280-282 | [1] |

| 3-Amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile | 4-(4-Methoxyphenyl)-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione and chloroacetonitrile | Not reported | Not reported | [2] |

II. Synthesis of Novel Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities. One synthetic approach involves the reaction of a β-ketonitrile, which can be derived from this compound, with hydrazine.

Experimental Protocol: Synthesis of 3-Amino-5-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a pyrazole derivative from a thiophene-containing β-ketonitrile.

Materials:

-

3-Oxo-3-(thiophen-3-yl)propanenitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile (1 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq.) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the product with cold ethanol and dry. Recrystallize from a suitable solvent if necessary.

| Product | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 3-Amino-5-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile | 3-Oxo-3-(thiophen-3-yl)propanenitrile, Hydrazine hydrate | ~85% | 198-200 | [3] |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Malononitrile dimer, Hydrazine | Good | Not specified | [4] |

III. Synthesis of Novel Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. Thieno[2,3-d]pyrimidines can be synthesized from 2-aminothiophene-3-carbonitrile derivatives.

Experimental Protocol: Synthesis of 4-Aminothieno[2,3-d]pyrimidines

This protocol details the synthesis of a thieno[2,3-d]pyrimidine from a 2-aminothiophene-3-carbonitrile intermediate.

Materials:

-

2-Amino-4,5-disubstituted-thiophene-3-carbonitrile

-

Formamide

Procedure:

-

A mixture of the 2-aminothiophene-3-carbonitrile derivative (1 eq.) and an excess of formamide is heated under reflux for 1.5-2 hours.

-

After cooling to room temperature, the solid product that forms is collected by filtration.

-

The crude product is washed with water, dried, and can be recrystallized from ethanol to afford the pure 4-aminothieno[2,3-d]pyrimidine.[5]

| Product | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 5,6,7,8-Tetrahydro-3H-benzo[6][7]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Formamide | 92% | 255-257 | [5] |

| 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | 2-Amino-4,5-dimethylthiophene-3-carbonitrile, Formamide | ~80% | Not specified | [8] |

IV. Synthesis of Novel Thiazoles

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. The Hantzsch thiazole synthesis is a classic method for their preparation, which can be adapted for thiophene-containing substrates.

Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-3-yl)thiazole

This protocol describes the synthesis of a thiazole derivative starting from a thiophene-containing α-haloketone.

Materials:

-

3-(2-Bromoacetyl)thiophene

-

Thiourea

-

Methanol

Procedure:

-

In a round-bottom flask, combine 3-(2-bromoacetyl)thiophene (1 eq.) and thiourea (1.5 eq.).[9]

-

Add methanol as a solvent and stir the mixture.

-

Heat the reaction mixture to reflux with stirring for 30-60 minutes.[9]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed.

-

The precipitated product is collected by filtration, washed with water, and air-dried.[9]

| Product | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-4-(thiophen-3-yl)thiazole | 3-(2-Bromoacetyl)thiophene, Thiourea | High | Not specified | [9] |

| 2-Amino-4-(4-methyl-2-(methylamino)thiazol-5-yl)thiazole | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, 2-Aminothiazole | Not specified | Not specified | [10] |

V. Biological Activity and Signaling Pathways

Heterocycles derived from this compound, particularly thieno[2,3-b]pyridines, have been shown to exhibit significant anticancer activity. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Several studies have demonstrated that thieno[2,3-b]pyridine derivatives induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a key event.

Cell Cycle Arrest

Thieno[2,3-b]pyridine derivatives have also been reported to cause cell cycle arrest at the G2/M phase in cancer cells.[6] This prevents the cells from entering mitosis and subsequently leads to cell death. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), which form a complex that is essential for the G2/M transition.

VI. Conclusion